molecular formula C22H21ClN4O2 B4521729 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine

Cat. No.: B4521729
M. Wt: 408.9 g/mol
InChI Key: SIHUWYPSLXAQAK-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine is a pyridazine derivative featuring a 4-chlorophenyl group at position 6 and a piperazine moiety substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3. The structural uniqueness of this compound lies in its dual aromatic substituents: the 4-chlorophenyl group may enhance lipophilicity and halogen-bonding interactions, while the benzodioxolylmethyl-piperazine moiety could improve binding affinity through electron-rich aromatic systems and conformational rigidity.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-4-2-17(3-5-18)19-6-8-22(25-24-19)27-11-9-26(10-12-27)14-16-1-7-20-21(13-16)29-15-28-20/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHUWYPSLXAQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with a chlorophenylpyridazine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()

  • Core : Pyridazine
  • Substituents: Position 3: Chlorine Position 6: Piperazine with 3-(4-chlorophenoxy)propyl chain
  • Activities : Anti-bacterial, anti-viral, and anti-platelet aggregation .
  • The 6-position 4-chlorophenyl group in the target compound vs. the 6-piperazine-phenoxypropyl group in ’s compound may alter target selectivity. Phenoxypropyl’s flexible chain could enhance binding to enzymes requiring extended hydrophobic pockets, whereas the rigid benzodioxolylmethyl group might favor flat, planar receptors.

Piperazine-Containing Heterocycles

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine ()

  • Core: Thienopyrimidine
  • Substituents :
    • Piperazine with 3,4-dichlorophenyl
    • 4-Fluorophenyl and methyl groups
  • The dichlorophenyl and fluorophenyl groups in ’s compound suggest strong halogen-bonding and π-π stacking, similar to the target’s 4-chlorophenyl and benzodioxolyl groups. However, the benzodioxole’s methylenedioxy group may confer metabolic stability compared to dichlorophenyl’s higher lipophilicity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activities References
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine Pyridazine 3: Piperazine-benzodioxolylmethyl; 6: 4-chlorophenyl Anticipated anti-bacterial/viral N/A
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3: Cl; 6: Piperazine-phenoxypropyl Anti-bacterial, anti-viral
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine 4: Piperazine-dichlorophenyl; 5: 4-fluorophenyl; 6: Methyl Structural analog

Research Findings and Discussion

  • Substituent Position : The 6-position 4-chlorophenyl in the target compound may enhance binding to hydrophobic pockets compared to the 3-Cl in ’s compound, which could disrupt enzymatic active sites .
  • Metabolic Stability : The benzodioxole group’s methylenedioxy bridge is less prone to oxidative metabolism than ’s dichlorophenyl group, suggesting longer half-life for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine

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